Cas no 932-32-1 (2-Chloro-N-methylaniline)

2-Chloro-N-methylaniline structure
2-Chloro-N-methylaniline structure
Product Name:2-Chloro-N-methylaniline
N.o CAS:932-32-1
MF:C7H8ClN
MW:141.598120689392
MDL:MFCD00045170
CID:40309
PubChem ID:136736
Update Time:2025-11-02

2-Chloro-N-methylaniline Propriedades químicas e físicas

Nomes e Identificadores

    • N-Methyl-2-chloroaniline
    • 2-CHLORO-N-METHYLANILINE
    • o-Chloro-N-methylaniline
    • (2-chlorophenyl)methylamine
    • 2-(Methylamino)chlorobenzene
    • 2-chloranyl-N-methyl-aniline
    • 2-chloro-N-methyl-aniline
    • 2-chloro-N-methylbenzenamine
    • 2-Cl-N-Me-aniline
    • Benzenamine,2-chloro-N-methyl
    • n1-methyl-2-chloroaniline
    • 2-Chloro-N-methylbenzylamine
    • Benzenamine, 2-chloro-N-methyl-
    • WGNNILPYHCKCFF-UHFFFAOYSA-N
    • o-Chlormonomethylanilin
    • 2-chlor-n-methylaniline
    • 2-chloro-N-methyl aniline
    • 2-chloro-n-methyl-benzenamine
    • (2-chloro-phenyl)-methyl-amine
    • STL183346
    • SBB086
    • 2-Chloro-N-methylbenzenamine (ACI)
    • Aniline, o-chloro-N-methyl- (8CI)
    • Methyl 2-chlorophenyl amine
    • N-(2-Chlorophenyl)methylamine
    • N-Methyl-o-chloroaniline
    • 2-Chloro-N-methylaniline, 97%
    • DS-8047
    • CS-0095956
    • EN300-1254105
    • MFCD00045170
    • DB-057383
    • DTXSID50239323
    • SCHEMBL9391598
    • SY048562
    • AKOS000253725
    • C3121
    • SCHEMBL100946
    • 932-32-1
    • A844481
    • 2-Chloro-N-methylaniline
    • MDL: MFCD00045170
    • Inchi: 1S/C7H8ClN/c1-9-7-5-3-2-4-6(7)8/h2-5,9H,1H3
    • Chave InChI: WGNNILPYHCKCFF-UHFFFAOYSA-N
    • SMILES: ClC1C(NC)=CC=CC=1
    • BRN: 2802444

Propriedades Computadas

  • Massa Exacta: 141.03500
  • Massa monoisotópica: 141.035
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 1
  • Contagem de aceitadores de ligações de hidrogénio: 1
  • Contagem de Átomos Pesados: 9
  • Contagem de Ligações Rotativas: 1
  • Complexidade: 85
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 0
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • Carga de Superfície: 0
  • Contagem de Tautomeros: none
  • XLogP3: 2.5
  • Superfície polar topológica: 12

Propriedades Experimentais

  • Cor/Forma: 未确定
  • Densidade: 1.15 g/mL at 25 °C(lit.)
  • Ponto de ebulição: 218°C(lit.)
  • Ponto de Flash: 华氏:197.6 °F
    摄氏:92 °C
  • Índice de Refracção: n20/D 1.579(lit.)
  • Solubilidade: Not miscible or difficult to mix.
  • PSA: 12.03000
  • LogP: 2.45470
  • Solubilidade: 未确定

2-Chloro-N-methylaniline Informações de segurança

2-Chloro-N-methylaniline Preçomais >>

Categorias Relacionadas No. Product Name Cas No. Pureza Especificação Preço Tempo de actualização Inquérito
SHANG HAI XIAN DING Biotechnology Co., Ltd.
A-IR325-5g
2-Chloro-N-methylaniline
932-32-1 98%
5g
381.0CNY 2021-08-04
SHANG HAI XIAN DING Biotechnology Co., Ltd.
A-IR325-25g
2-Chloro-N-methylaniline
932-32-1 98%
25g
1503.0CNY 2021-08-04
SHANG HAI XIAN DING Biotechnology Co., Ltd.
A-IR325-1g
2-Chloro-N-methylaniline
932-32-1 98%
1g
123.0CNY 2021-08-04
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
532207-10G
2-Chloro-N-methylaniline
932-32-1 97%
10G
¥2005.65 2022-02-24
TRC
C349790-100mg
2-Chloro-N-methylaniline
932-32-1
100mg
$ 64.00 2023-04-18
TRC
C349790-250mg
2-Chloro-N-methylaniline
932-32-1
250mg
$ 75.00 2023-04-18
TRC
C349790-500mg
2-Chloro-N-methylaniline
932-32-1
500mg
$ 87.00 2023-04-18
TRC
C349790-1g
2-Chloro-N-methylaniline
932-32-1
1g
$ 98.00 2023-04-18
Fluorochem
009648-1g
2-Chloro-N-methylaniline
932-32-1 98%
1g
£14.00 2022-02-28
Fluorochem
009648-5g
2-Chloro-N-methylaniline
932-32-1 98%
5g
£38.00 2022-02-28

2-Chloro-N-methylaniline Método de produção

Método de produção 1

Condições de reacção
1.1 3 h, 120 °C
Referência
Methylation of Aniline and Its Derivatives with Dimethyl Carbonate under the Action of Zeolite FeHY-mmm
Khusnutdinov, R. I.; Shchadneva, N. A.; Mayakova, Yu. Yu.; Abdrakhmanov, A. N.; Khazipova, A. N.; et al, Russian Journal of Organic Chemistry, 2019, 55(8), 1085-1087

Método de produção 2

Condições de reacção
1.1 Reagents: Potassium hydroxide Solvents: Methanol ;  2 h, 85 °C; 85 °C → 0 °C
1.2 Reagents: Sodium borohydride ;  0 °C; 1 h, 85 °C
Referência
Method for the preparation of halogenated N-methylaniline
, Korea, , ,

Método de produção 3

Condições de reacção
1.1 Reagents: Sulfuric acid Solvents: Water
Referência
Microwave-assisted one-pot synthesis of N-alkyl aromatic amines from benzanilide in presence of phase transfer catalyst
Tapase, Arvind B.; Shinde, Narayan; Shinde, Devanand, Organic Chemistry: An Indian Journal, 2010, 6(1), 52-55

Método de produção 4

Condições de reacção
1.1 120 °C
1.2 Reagents: Borate(1-), (acetato-κO)trihydro-, sodium (1:1), (T-4)- Solvents: Tetrahydrofuran ;  1 h, rt; 2 h, rt
1.3 Reagents: Sodium hydroxide Solvents: Water
Referência
A facile protocol for the synthesis of mono-N-methyl anilines via formimidate intermediates
Sun, Nan; Wang, Shuai; Mo, Weimin; Hu, Baoxiang; Shen, Zhenlu; et al, Tetrahedron, 2010, 66(35), 7142-7148

Método de produção 5

Condições de reacção
1.1 Reagents: Potassium tert-butoxide Catalysts: Iridium(1+), [1-[2-(2-benzoxazolyl-κN3)phenyl]-1,3-dihydro-3-methyl-2H-benzimida… ;  12 h, 130 °C
Referência
N-Methylation of ortho-substituted aromatic amines with methanol catalyzed by 2-arylbenzo[d]oxazole NHC-Ir(III) complexes
Huang, Shuang; Hong, Xi; Cui, He-Zhen; Zhou, Quan; Lin, Yue-Jian; et al, Dalton Transactions, 2019, 48(15), 5072-5082

Método de produção 6

Condições de reacção
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  15 min, -40 °C; -40 °C → -60 °C
1.2 -60 °C; -60 °C → rt; 14 h, rt
1.3 Reagents: Water ;  rt
Referência
IBiox[(-)-menthyl]: a sterically demanding chiral NHC ligand
Wuertz, Sebastian; Lohre, Claudia; Froehlich, Roland; Bergander, Klaus; Glorius, Frank, Journal of the American Chemical Society, 2009, 131(24), 8344-8345

Método de produção 7

Condições de reacção
1.1 Reagents: Oxygen Catalysts: Copper Solvents: Water ;  24 h, rt → 100 °C
Referência
A Facile and Practical Copper Powder-Catalyzed, Organic Solvent- and Ligand-Free Ullmann Amination of Aryl Halides
Jiao, Jiao; Zhang, Xi-Ru; Chang, Ning-Hui; Wang, Jie; Wei, Jun-Fa; et al, Journal of Organic Chemistry, 2011, 76(4), 1180-1183

Método de produção 8

Condições de reacção
1.1 1 h, 150 °C
Referência
Methylation of aniline and its derivatives with dimethyl carbonate in the presence of binder-free micro-, meso-, and macroporous zeolites KNaX, NaY, and HY
Khusnutdinov, R. I.; Shchadneva, N. A.; Mayakova, Yu. Yu.; Ardieva, S. I.; Khazipova, A. N.; et al, Russian Journal of Organic Chemistry, 2016, 52(11), 1565-1570

Método de produção 9

Condições de reacção
1.1 Reagents: Hydrochloric acid Solvents: Ethylene glycol ,  Water ;  4 h, rt → reflux
Referência
Preparation of oxygen bridged diheptene sulfonamide compounds for treating breast cancer
, China, , ,

Método de produção 10

Condições de reacção
1.1 Reagents: Potassium hydroxide Catalysts: Cuprous iodide ,  6,7-Dihydro-5H-quinolin-8-one oxime Solvents: Water ;  12 h, 65 °C
Referência
Room-Temperature Copper-Catalyzed Arylation of Dimethylamine and Methylamine in Neat Water
Wang, Deping; Kuang, Daizhi; Zhang, Fuxing; Yang, Chunlin; Zhu, Xiaoming, Advanced Synthesis & Catalysis, 2015, 357(4), 714-718

Método de produção 11

Condições de reacção
1.1 Reagents: Potassium hydroxide Catalysts: Phenyl 2-pyridyl ketoxime ,  Cuprous iodide Solvents: Methanol ,  Water ;  18 h, 65 °C
Referência
N-arylation method of alkylamine with mild reaction conditions by using copper iodide as catalyst and ligand 2-pyridone oxime compound
, China, , ,

Método de produção 12

Condições de reacção
1.1 Reagents: Hydrogen Catalysts: Methanesulfonic acid ,  Tris(acetylacetonato)ruthenium ,  1,1′-[2-[(Diphenylphosphino)methyl]-2-methyl-1,3-propanediyl]bis[1,1-diphenylpho… Solvents: Tetrahydrofuran ;  24 h, 60 atm, rt → 140 °C
Referência
Selective Methylation of Amines with Carbon Dioxide and H2
Li, Yuehui; Sorribes, Ivan; Yan, Tao; Junge, Kathrin; Beller, Matthias, Angewandte Chemie, 2013, 52(46), 12156-12160

Método de produção 13

Condições de reacção
1.1 Reagents: Potassium methoxide Catalysts: 2792159-73-8 Solvents: Methanol ;  6 h, 115 °C
Referência
Investigation of NNN Pincer Ruthenium(II) Complexes with a Pendant Hydroxyl Group for N-Monomethylation of amines and Nitroarenes by Methanol
Li, Kangkang; Li, Jin-Feng; Yin, Bing; Zeng, Fanlong, ChemCatChem, 2022, 14(11),

Método de produção 14

Condições de reacção
1.1 Reagents: Sodium Solvents: Methanol ;  0 °C; overnight, rt
1.2 Reagents: Sodium borohydride ;  2 - 4 h, 60 °C
1.3 Reagents: Water
Referência
The design, synthesis and evaluation of selenium-containing 4-anilinoquinazoline hybrids as anticancer agents and a study of their mechanism
An, Baijiao; Zhang, Shun; Hu, Jinhui; Pan, Tingting; Huang, Ling; et al, Organic & Biomolecular Chemistry, 2018, 16(25), 4701-4714

Método de produção 15

Condições de reacção
1.1 Reagents: Hydrochloric acid Solvents: Ethylene glycol ,  Water ;  rt → reflux; reflux
Referência
Highly efficient N-monomethylation of primary aryl amines
Peng, Yiyuan; Liu, Hanliang; Tang, Min; Cai, Lisheng; Pike, Victor, Chinese Journal of Chemistry, 2009, 27(7), 1339-1344

Método de produção 16

Condições de reacção
1.1 Catalysts: Copper oxide (Cu2O) Solvents: Water ;  12 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 1 - 2, rt
Referência
Hydrogenation of C=N bonds on TiO2 surface: The effect of the Cu2O/TiO2 p-n heterojunction photocatalyst
Jiang, Jie; Ding, Yuqiang, Surfaces and Interfaces, 2023, 37,

Método de produção 17

Condições de reacção
1.1 Reagents: Hydrochloric acid Catalysts: Cobalt oxide (Co3O4) ,  Titania Solvents: Methanol ,  Water ;  6 h, rt
Referência
Method for preparation of N-alkylated compounds by photocatalysis
, China, , ,

Método de produção 18

Condições de reacção
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane
1.2 -
Referência
Synthesis of functionalized indole- and benzo-fused heterocyclic derivatives through anionic benzyne cyclization
Barluenga, Jose; Fananas, Francisco J.; Sanz, Roberto; Fernandez, Yolanda, Chemistry - A European Journal, 2002, 8(9), 2034-2046

Método de produção 19

Condições de reacção
1.1 Reagents: Diisopropyl azodicarboxylate Solvents: Dimethyl sulfoxide ;  4 h, 60 °C
1.2 Reagents: Hydrochloric acid Solvents: Isopropanol ,  Water
Referência
Studies towards DIAD promoted N-demethylation of N,N-dimethylanilines
Ren, Jiangmeng; Cao, Fu-Rong; Sun, Xue-Qin; Xu, Xuan; Liu, Gui-Xia; et al, Tetrahedron Letters, 2022, 103,

Método de produção 20

Condições de reacção
1.1 Reagents: Potassium tert-butoxide Catalysts: 2773916-18-8 ;  14 h, 120 °C
Referência
N-Alkylation of Amines by C1-C10 Aliphatic Alcohols Using A Well-Defined Ru(II)-Catalyst. A Metal-Ligand Cooperative Approach
Guin, Amit Kumar ; Pal, Subhasree ; Chakraborty, Subhajit ; Chakraborty, Santana; Paul, Nanda D., Journal of Organic Chemistry, 2023, 88(9), 5944-5961

2-Chloro-N-methylaniline Raw materials

2-Chloro-N-methylaniline Preparation Products

Fornecedores recomendados
SunaTech Inc.
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
Reagente
SunaTech Inc.
Amadis Chemical Company Limited
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
Reagente
Amadis Chemical Company Limited
Suzhou Genelee Bio-Technology Co., Ltd.
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Suzhou Genelee Bio-Technology Co., Ltd.
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Jinta Yudi Pharmaceutical Technology Co., Ltd.
ASIACHEM I&E (JIANGSU) CO., LTD
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
ASIACHEM I&E (JIANGSU) CO., LTD